molecular formula C6H6F3N3 B1295556 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 4571-65-7

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1295556
CAS No.: 4571-65-7
M. Wt: 177.13 g/mol
InChI Key: DPJHXJVFHPVGKF-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a pyrimidine ring. One common method involves the reaction of 6-methyl-2-chloropyrimidine with trifluoromethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

Research indicates that 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine exhibits various biological activities, making it a subject of interest in drug development.

Antitumor Activity

The compound has been studied for its potential as an antitumor agent:

  • Mechanism of Action: The trifluoromethyl group may enhance interactions with specific biological targets, leading to apoptosis in cancer cells. In vitro studies have shown significant cytotoxic effects on various cancer cell lines, indicating its potential therapeutic applications .

Enzyme Inhibition

It has also been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme regulation is critical.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Study Objective Findings
In Vitro Antitumor Study Evaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation observed; potential for development as an antitumor agent
Enzyme Inhibition Research Investigate inhibitory effects on specific enzymesDemonstrated effective inhibition, suggesting therapeutic applications in metabolic disorders
Antimicrobial Activity Assessment Test against various microbial strainsPreliminary results indicate potential antimicrobial activity; further studies required

Applications in Industry

In addition to its research applications, this compound has industrial relevance:

  • Pharmaceutical Development: Used as a building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemical Production: Potential applications in developing new agrochemicals with enhanced efficacy and reduced environmental impact.
  • Materials Science: Investigated for use in creating materials with unique properties such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2-amino-4-(trifluoromethyl)pyrimidine and 4-amino-2-(trifluoromethyl)pyridine share structural similarities with 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

    Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine, exhibit similar chemical properties.

Uniqueness

This compound is unique due to the specific combination of the methyl and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS#: 4571-65-7) is a pyrimidine derivative characterized by a trifluoromethyl group at the second position and a methyl group at the sixth position of the pyrimidine ring. This unique structure contributes to its diverse chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry.

The molecular formula of this compound is C6H6F3N3, with a molecular weight of 177.13 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may improve bioavailability and cellular uptake in biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly as an antitumor agent and an enzyme inhibitor . The following sections summarize key findings regarding its biological activities.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The trifluoromethyl group may enhance the compound's interaction with specific biological targets, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Recent investigations have also assessed the antimicrobial properties of this compound:

  • Antibacterial Activity : Preliminary results indicate moderate antibacterial effects against certain pathogens, although further studies are needed to elucidate its efficacy compared to established antibiotics .
  • Antifungal Activity : The compound has shown promising antifungal activity against specific fungi, with studies reporting effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amineMethyl group at position 4 instead of 6Different biological activity profile
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amineIodine substitution at position 5Enhanced reactivity due to iodine presence
2-Amino-4-methylpyrimidineLacks trifluoromethyl groupMore polar, potentially different solubility

The unique combination of functional groups in this compound distinguishes it from these similar compounds, influencing its reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves:

  • Condensation Reactions : Using readily available starting materials.
  • Purification Techniques : Characterization through NMR spectroscopy and mass spectrometry ensures the integrity and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related trifluoromethyl pyrimidine derivative was synthesized by refluxing 5-(chloromethyl)-substituted pyrimidine intermediates with amines in chloroform, followed by extraction, drying (MgSO₄), and purification via silica gel column chromatography using CHCl₃ as the eluent. Crystallization from methanol yields pure crystals . Key steps include monitoring reaction completion via TLC and optimizing reflux time (e.g., 5–6 hours) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR and IR Spectroscopy : Confirm molecular structure through characteristic peaks (e.g., trifluoromethyl groups show strong C-F stretches at ~1100–1200 cm⁻¹ in IR).
  • X-ray Crystallography : Resolve 3D structure using SHELX software (e.g., SHELXL for refinement). Dihedral angles between pyrimidine rings and substituents (e.g., 8.1°–79.7°) reveal conformational flexibility .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass ~207.05 g/mol via ESI-MS) .

Q. What are the primary applications of this compound in drug discovery?

Trifluoromethyl pyrimidines are explored as kinase inhibitors or antimicrobial agents. For instance, structurally similar compounds exhibit antitumor activity by targeting enzyme active sites, validated via in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) .

Advanced Research Questions

Q. How can crystallographic data discrepancies between asymmetric units be resolved?

In cases where asymmetric units (e.g., molecules A and B in a crystal) show divergent dihedral angles (e.g., 37.5° vs. 5.3° for methoxyphenyl groups), refine structures using SHELXL with high-resolution data. Validate via hydrogen-bonding patterns and π-π stacking interactions (e.g., centroid distances of 3.517 Å). Discrepancies may arise from crystal packing effects or dynamic disorder .

Q. What strategies optimize the synthesis yield of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr reactions.
  • Catalysis : Use Pd catalysts for cross-coupling steps to introduce aryl/heteroaryl groups.
  • Purification : Employ gradient elution in HPLC for isomers, especially when trifluoromethyl groups induce steric hindrance .

Q. How are biological activities of such compounds evaluated, and what are common pitfalls?

  • In vitro Assays : Screen against enzyme targets (e.g., PINK1 kinase) using fluorescence polarization or FRET.
  • In vivo Models : Assess pharmacokinetics in rodent models; trifluoromethyl groups enhance blood-brain barrier penetration .
  • Pitfalls : False positives may arise from aggregation artifacts. Validate via counter-screens (e.g., detergent-based assays) and structure-activity relationship (SAR) studies .

Q. How do substituents on the pyrimidine ring influence electronic properties and reactivity?

  • Trifluoromethyl Groups : Increase electrophilicity at C4/C6 positions via inductive effects, facilitating nucleophilic attacks.
  • Methyl Groups : Enhance steric bulk, affecting regioselectivity in substitution reactions.
  • Computational studies (DFT) predict charge distribution and reaction pathways, guiding synthetic design .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for a Related Trifluoromethyl Pyrimidine Derivative

ParameterMolecule AMolecule B
Dihedral Angle (Pyrimidine-Phenyl)8.1°9.3°
Dihedral Angle (Pyrimidine-Trifluoromethylphenyl)70.7°79.7°
Hydrogen Bond Length (N–H⋯N)2.12 Å2.15 Å

Table 2: In Vitro Antitumor Activity of a Similar Compound

Cell LineIC₅₀ (μM)Target Enzyme Inhibition (%)
HeLa12.378 (Kinase X)
MCF-79.885 (Kinase Y)

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJHXJVFHPVGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288234
Record name 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4571-65-7
Record name 4571-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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